N,N,N',N'-Tetramethyl-2-butene-1,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEDAAUECWBMLW-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883306 | |
| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111-52-4, 4559-79-9 | |
| Record name | (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N'-Tetramethylbut-2-enylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylbut-2-enylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis from 1,4-Dibromo-2-butene
This method involves reacting 1,4-dibromo-2-butene with excess dimethylamine in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base facilitates deprotonation of dimethylamine, enhancing its nucleophilicity. The reaction proceeds via a two-step mechanism:
-
First substitution : Dimethylamine attacks one bromine atom, forming a mono-substituted intermediate.
-
Second substitution : A second equivalent of dimethylamine displaces the remaining bromine, yielding the final product.
Reaction conditions :
-
Solvent : Ethanol or methanol (to solubilize reactants)
-
Temperature : 60–80°C
-
Time : 12–24 hours
The crude product is isolated via solvent evaporation, followed by distillation under reduced pressure (172–173°C at 723 mmHg).
Synthesis from 1,4-Dichloro-2-butene
Analogous to the dibromo route, 1,4-dichloro-2-butene reacts with dimethylamine under basic conditions. However, the lower leaving-group ability of chloride necessitates harsher conditions:
-
Temperature : 80–100°C
-
Time : 24–48 hours
Despite the extended reaction time, this method is cost-effective due to the lower price of chlorinated precursors.
Table 1: Comparison of Halide Displacement Methods
| Parameter | 1,4-Dibromo-2-butene Route | 1,4-Dichloro-2-butene Route |
|---|---|---|
| Halogen Reactivity | High (Br⁻ better leaving group) | Moderate (Cl⁻) |
| Reaction Temperature | 60–80°C | 80–100°C |
| Reaction Time | 12–24 hours | 24–48 hours |
| Yield | 85–90% | 75–80% |
| Cost Efficiency | Lower (expensive bromide) | Higher (inexpensive chloride) |
Industrial-Scale Synthesis
Industrial production optimizes the dibromo and dichloro routes for scalability and cost efficiency. Key considerations include:
-
Solvent Selection : Methanol is preferred over ethanol due to its lower boiling point (64.7°C), simplifying distillation.
-
Continuous Reactors : Tubular reactors enable precise temperature control and reduce side reactions.
-
Catalyst Recycling : Base catalysts (e.g., NaOH) are recovered via filtration and reused, minimizing waste.
Table 2: Industrial Production Parameters
| Parameter | Optimal Value |
|---|---|
| Reactor Type | Continuous Stirred-Tank |
| Temperature | 70°C (dibromo), 90°C (dichloro) |
| Pressure | Atmospheric |
| Solvent | Methanol |
| Throughput | 500–1,000 kg/day |
Purification and Characterization
Post-synthesis purification is critical to achieving the high purity (>97%) required for pharmaceutical applications.
Distillation
The product is distilled under reduced pressure to isolate the desired compound from unreacted amines and halide salts. Fractional distillation at 172–173°C (723 mmHg) yields a colorless liquid with >97% purity.
Analytical Characterization
-
NMR Spectroscopy : ¹H NMR confirms the structure via signals at δ 2.25 (N–CH₃) and δ 5.40 (C=C).
-
Mass Spectrometry : The molecular ion peak at m/z 142.24 corresponds to the molecular formula C₈H₁₈N₂.
Comparative Analysis of Methods
While the dibromo route offers higher yields and shorter reaction times, the dichloro method is economically advantageous for large-scale production. Industrial facilities often prioritize chloride-based synthesis despite its slower kinetics, balancing cost and throughput.
Challenges and Optimizations
Byproduct Formation
Excessive heating or prolonged reaction times can lead to over-alkylation or double-bond isomerization. Mitigation strategies include:
-
Temperature Modulation : Maintaining strict temperature limits.
-
Catalyst Optimization : Using phase-transfer catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine N-oxides.
Reduction: N,N,N’,N’-Tetramethylbutane-1,4-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential use in drug development, especially in the synthesis of quaternary ammonium compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit enzyme activity by binding to active sites, thereby interfering with essential biochemical pathways .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Size and Polarity: The methyl groups in the target compound enhance its volatility (boiling point ~95°C) and solubility in polar solvents, making it suitable for aqueous formulations like Polyquad® . In contrast, bulkier substituents (e.g., sec-butyl in N,N'-Di-sec-butyl-p-phenylenediamine) reduce volatility and increase hydrophobicity, favoring applications in polymer stabilization .
Stereochemistry :
The (E)-configuration of the central double bond in the target compound ensures a linear geometry, optimizing its reactivity in polymerization. This contrasts with (Z)-isomers , which are less thermodynamically stable and rarely reported .
Industrial and Commercial Relevance
Biological Activity
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (CAS No. 4559-79-9) is a synthetic diamine compound notable for its applications in the synthesis of quaternary ammonium surfactants. This compound has garnered attention due to its biological activity, particularly its antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant studies and data.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| Purity | >97.0% (GC) |
| Physical State | Colorless to light orange liquid |
| Flash Point | 50 °C |
| Density | 0.81 g/cm³ |
Antimicrobial Properties
This compound is primarily recognized for its antimicrobial activity against various pathogens, particularly Pseudomonas aeruginosa . The compound is utilized in the formulation of quaternary bisammonium surfactants, which exhibit significant antimicrobial efficacy. Studies indicate that these surfactants disrupt microbial cell membranes, leading to cell lysis and death.
- Mechanism of Action : The surfactants derived from this compound operate by interacting with the lipid bilayer of bacterial membranes, increasing permeability and causing leakage of cellular contents.
- Efficacy Against Pathogens : Research has demonstrated that formulations containing this compound can effectively reduce bacterial load in contaminated environments, making it valuable in healthcare and sanitation applications.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study published in a peer-reviewed journal evaluated the antimicrobial effectiveness of a surfactant formulation containing this compound against Staphylococcus aureus and Escherichia coli . Results indicated a significant reduction in viable cell counts after treatment with the surfactant.
- Study 2 : Another research project focused on the cytotoxicity of this compound on human cell lines. The findings suggested that while the compound exhibits antimicrobial properties, it also possesses cytotoxic effects at higher concentrations, necessitating careful handling and application.
Safety and Handling
Due to its biological activity and potential toxicity:
-
Hazard Statements :
- Causes severe skin burns and eye damage (H314).
- Flammable liquid and vapor (H226).
- Precautionary Measures : It is recommended to use protective equipment when handling this compound, including gloves and goggles, and to work in a well-ventilated area.
Q & A
Q. What are the common synthesis routes for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, and how are reaction conditions optimized?
The compound is typically synthesized via alkylation of 2-butene-1,4-diamine with methyl halides under basic conditions. Reaction optimization involves controlling stoichiometry (e.g., excess methyl iodide) and temperature (40–60°C) to maximize yield while minimizing side reactions like over-alkylation. Solvent choice (e.g., THF or DMF) and catalyst selection (e.g., K₂CO₃) are critical for regioselectivity .
Q. How is this compound characterized using spectroscopic techniques?
- NMR : The (E)-isomer’s trans-configuration is confirmed by distinct splitting patterns in H NMR (δ 2.2–2.4 ppm for N–CH groups) and C NMR (δ 40–45 ppm for N–C).
- Mass Spectrometry : A molecular ion peak at m/z 142.147 (CHN) confirms the molecular weight .
- IR : Stretching frequencies for C=C (~1650 cm) and C–N (~1200 cm) bonds validate the structure .
Q. What analytical methods are used to assess purity, and how are impurities quantified?
High-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) is standard. Gas chromatography (GC) paired with mass spectrometry (GC-MS) identifies volatile impurities like residual amines. Quantification involves spiking with internal standards (e.g., deuterated analogs) .
Advanced Research Questions
Q. How do stereochemical variations (E/Z isomers) affect reactivity in coordination chemistry?
The (E)-isomer’s planar geometry enhances its ability to act as a bidentate ligand in transition metal complexes (e.g., Cu or Fe), whereas the (Z)-isomer’s steric hindrance limits chelation efficiency. Computational studies (DFT) predict higher stability for (E)-isomer-metal complexes due to optimized orbital overlap .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in antimicrobial or anti-inflammatory activity (e.g., conflicting MIC values) may arise from differences in assay conditions (pH, bacterial strains). Controlled replication using standardized protocols (CLSI guidelines) and structural analogs (e.g., trifluoromethyl-substituted variants) can isolate structure-activity relationships .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Degradation studies show that storage at +4°C in inert atmospheres (N) prevents oxidation of the C=C bond. Accelerated stability testing (40°C/75% RH) identifies degradation products (e.g., epoxides) via LC-MS, guiding proper handling protocols .
Q. What mechanistic insights explain its role in polymer synthesis (e.g., crosslinking agents)?
In polyurethane systems, the compound acts as a chain extender due to its dual amine groups, which react with isocyanates to form urea linkages. Kinetic studies (FTIR monitoring) reveal faster reaction rates compared to aliphatic diamines, attributed to electron-donating methyl groups enhancing nucleophilicity .
Methodological Guidance
- Contradiction Analysis : When conflicting data arise (e.g., catalytic efficiency in different solvents), use a Design of Experiments (DoE) approach to isolate variables (solvent polarity, temperature) and validate via multivariate regression .
- Stereochemical Resolution : Separate (E/Z) isomers via chiral HPLC (Chiralpak® columns) or crystallize using enantiopure counterions (e.g., tartaric acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
